![molecular formula C16H18F2N2O3 B2660135 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea CAS No. 1448070-97-0](/img/structure/B2660135.png)
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and viruses. It may also act by regulating glucose and lipid metabolism in the body.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and suppress viral replication. It has also been shown to improve glucose and lipid metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea in lab experiments include its potential therapeutic applications and its relatively simple synthesis method. However, its limitations include its unknown mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea. These include:
1. Investigating its potential use in combination therapy with other anticancer, antifungal, or antiviral agents.
2. Studying its mechanism of action to better understand how it works and how it can be optimized for therapeutic use.
3. Exploring its potential use in treating other metabolic disorders such as non-alcoholic fatty liver disease.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Developing more efficient and cost-effective synthesis methods for large-scale production.
In conclusion, 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is a synthetic compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. However, its mechanism of action is not fully understood, and further research is needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea involves the reaction of 2,6-difluoroaniline with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antifungal agent, and antiviral agent. It has also been investigated for its potential use in treating metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3/c1-9-8-11(10(2)23-9)14(21)6-7-19-16(22)20-15-12(17)4-3-5-13(15)18/h3-5,8,14,21H,6-7H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKVMNZXCNGJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.